molecular formula C20H21N5O3S B11002943 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol

5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B11002943
M. Wt: 411.5 g/mol
InChI Key: BCNGZUOLJPZGLB-UHFFFAOYSA-N
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Description

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a combination of several heterocyclic structures, including thiazole, oxadiazole, and pyrrolone. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the oxadiazole and pyrrolone moieties. Common reagents used in these reactions include thiourea, ethyl bromoacetate, and various amines. Reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings or heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be explored for potential therapeutic applications, such as antimicrobial or anticancer agents.

    Medicine: The compound may serve as a lead compound for drug development, particularly in the design of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,2-dihydro-3H-pyrrol-3-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structures may enable it to bind to these targets and modulate their activity, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1), are known for their biological activity.

    Oxadiazole Derivatives: These compounds are often explored for their antimicrobial and anticancer properties.

    Pyrrolone Derivatives: Known for their potential therapeutic applications, particularly in the treatment of neurological disorders.

Uniqueness

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,2-dihydro-3H-pyrrol-3-one is unique due to its combination of multiple heterocyclic structures, which may confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H21N5O3S

Molecular Weight

411.5 g/mol

IUPAC Name

5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2H-pyrrol-3-ol

InChI

InChI=1S/C20H21N5O3S/c1-12-22-17(28-24-12)4-3-9-25-10-16(26)18(19(25)21)20-23-15(11-29-20)13-5-7-14(27-2)8-6-13/h5-8,11,21,26H,3-4,9-10H2,1-2H3

InChI Key

BCNGZUOLJPZGLB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CCCN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)OC)O

Origin of Product

United States

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